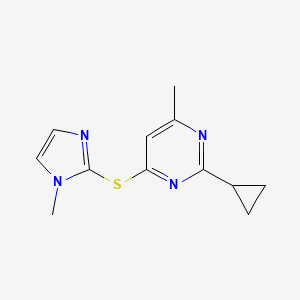

2-ciclopropil-4-metil-6-((1-metil-1H-imidazol-2-il)tio)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33. The purity is usually 95%.

BenchChem offers high-quality 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de imidazol, incluyendo nuestro compuesto de interés, han mostrado un prometedor potencial antimicrobiano. Los investigadores han sintetizado varios análogos y evaluado sus actividades antibacterianas, antifúngicas y antivirales . Por ejemplo, los compuestos 1a y 1b demostraron buenos efectos antimicrobianos .

Intermediarios de Colorantes Fluorescentes

El compuesto puede servir como intermediario para colorantes fluorescentes. Los investigadores lo utilizan principalmente en estudios de etiquetado e imagen biológicos . Su estructura única lo hace adecuado para rastrear moléculas o procesos celulares específicos.

Desarrollo de Medicamentos

Los compuestos que contienen imidazol juegan un papel crucial en el desarrollo de medicamentos. El anillo de 1,3-diazol es un componente central en varios medicamentos disponibles comercialmente. Ejemplos incluyen agentes antihistamínicos (por ejemplo, clemizol, astemizol), fármacos antiulcerosos (por ejemplo, omeprazol, pantoprazol) y agentes antiprotozoarios (por ejemplo, tinidazol, ornidazol) . Los investigadores continúan explorando nuevos derivados para aplicaciones terapéuticas.

Otras Aplicaciones Potenciales

Más allá de los campos mencionados, los investigadores investigan aplicaciones adicionales, como propiedades antiinflamatorias, antitumorales y antioxidantes. Los derivados de imidazol siguen siendo un tema de interés debido a sus diversas actividades farmacológicas.

En resumen, 2-ciclopropil-4-metil-6-((1-metil-1H-imidazol-2-il)tio)pirimidina es prometedor en varios dominios científicos, desde el desarrollo de medicamentos hasta la imagen biológica. Sus propiedades multifacéticas lo convierten en un compuesto intrigante para una mayor exploración e investigación . Si necesita información más detallada o tiene alguna otra consulta, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and are used in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . This suggests that imidazole derivatives might interact with these biochemical pathways.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.

Result of Action

Imidazole derivatives are known to possess various biological activities, which could result in a wide range of effects at the molecular and cellular level .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Propiedades

IUPAC Name |

2-cyclopropyl-4-methyl-6-(1-methylimidazol-2-yl)sulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-8-7-10(15-11(14-8)9-3-4-9)17-12-13-5-6-16(12)2/h5-7,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXNJQKYWHEUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)SC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539306.png)

![N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2539308.png)

![2-(4-chlorophenoxy)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methylpropanamide](/img/structure/B2539313.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2539314.png)

![7-Thia-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B2539317.png)

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)

![1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2539323.png)

![3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2539326.png)

![5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2539327.png)

![1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2539328.png)